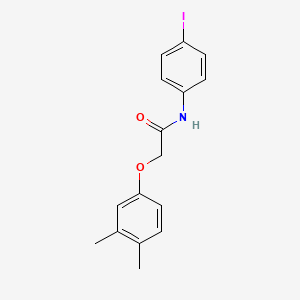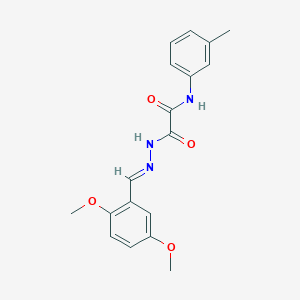
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of nitro groups, a methoxy group, and a chloro group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide structure through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitrobenzamides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The chloro and methoxy groups may enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(4-nitrophenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C14H10ClN3O6 |
|---|---|
Molekulargewicht |
351.70 g/mol |
IUPAC-Name |
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O6/c1-24-9-3-5-11(13(7-9)18(22)23)16-14(19)8-2-4-10(15)12(6-8)17(20)21/h2-7H,1H3,(H,16,19) |
InChI-Schlüssel |
XBCJWOZDLUHQIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11563817.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11563827.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11563835.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563840.png)
![3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11563842.png)
![4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11563856.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]heptanehydrazide](/img/structure/B11563859.png)


![2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)](/img/structure/B11563878.png)
![2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11563886.png)
![methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11563892.png)
![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-diethylbenzamide](/img/structure/B11563896.png)
